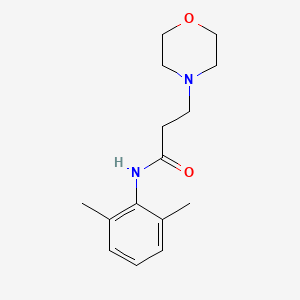

N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide

Description

N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide (CAS: 132624-18-1) is a propanamide derivative featuring a 2,6-dimethylphenyl group attached to the amide nitrogen and a 4-morpholinyl substituent at the propane chain’s third position. Its molecular formula is C₁₅H₂₂N₂O₂, with a molecular weight of 262.4 g/mol and a reported storage requirement of 2–8°C to maintain stability . The compound is primarily utilized in research settings, though its specific pharmacological or agrochemical applications remain undisclosed in the available literature.

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-3-morpholin-4-ylpropanamide |

InChI |

InChI=1S/C15H22N2O2/c1-12-4-3-5-13(2)15(12)16-14(18)6-7-17-8-10-19-11-9-17/h3-5H,6-11H2,1-2H3,(H,16,18) |

InChI Key |

GWEFHQVYPVBOQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide typically involves the reaction of 2,6-dimethylphenylamine with 3-chloropropanoyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Target Compound :

- Backbone : Propanamide.

- Substituents :

- N-linked : 2,6-Dimethylphenyl group.

- C3-linked : 4-Morpholinyl group.

Analog 1 : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)propanamide (7g)

- Structure : Shares the 2,6-dimethylphenyl amide group but replaces the morpholinyl with a sulfanyl-linked oxadiazole-thiazole heterocycle.

- Molecular Formula : C₁₇H₁₉N₅O₂S₂ (MW: 389 g/mol ) .

- Key Differences :

Analog 2 : Metalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine)

- Structure : Features a 2,6-dimethylphenyl group but differs in backbone (alanine ester vs. propanamide) and substituents (methoxyacetyl vs. morpholinyl).

- Molecular Formula: C₁₅H₂₁NO₄ (MW: 279.3 g/mol) .

- Key Differences :

Analog 3 : N-(2,6-Dimethylphenyl)-3-[(4-Methoxyphenyl)sulfonyl]propanamide (CAS: 698367-30-5)

- Structure : Replaces the morpholinyl group with a 4-methoxyphenylsulfonyl moiety.

- Molecular Formula: C₁₈H₂₁NO₄S (MW: 347.4 g/mol) .

- Higher molecular weight due to the bulky sulfonyl substituent.

Physical and Spectral Properties

Pharmacological and Agrochemical Profiles

- Analog 2 (Metalaxyl) : Widely used as a systemic fungicide targeting oomycetes (e.g., Phytophthora spp.) due to its methoxyacetyl-alanine backbone .

Biological Activity

N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of 2,6-dimethylphenyl amine with 4-morpholinyl propanoyl chloride. The characterization of the compound is performed using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry.

Key Characterization Techniques:

- FTIR: Used to identify functional groups.

- NMR (1H and 13C): Provides information about the hydrogen and carbon environments in the molecule.

- Mass Spectrometry: Confirms the molecular weight and structure.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 1: Anticancer Activity Against HepG2 Cell Line

| Compound | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 15.5 | Induction of apoptosis via mitochondrial pathway |

| Sorafenib | 5.97 | Inhibition of multiple kinases involved in cell proliferation |

The compound's IC50 value indicates a strong potential for inhibiting cell proliferation, suggesting it could be developed as a therapeutic agent for cancer treatment.

The proposed mechanism by which this compound induces apoptosis involves:

- Interaction with protein kinases such as PKB (Protein Kinase B).

- Inducing mitochondrial dysfunction leading to cytochrome c release.

- Activation of caspase cascades resulting in programmed cell death.

Structure-Activity Relationship (SAR)

The SAR studies are crucial for understanding how structural modifications affect biological activity. For instance:

- The presence of electron-donating groups on the aromatic ring enhances anticancer activity.

- The morpholine moiety is essential for binding interactions with target proteins.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency against cancer cells |

| Morpholine substitution | Essential for biological activity |

| Alkyl chain length | Optimal length correlates with efficacy |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on HepG2 Cells: A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µg/mL .

- In Vivo Efficacy: In mouse xenograft models, administration of this compound led to a notable reduction in tumor size compared to control groups .

Q & A

Q. How do stereochemical factors impact bioactivity, and what methods ensure enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.